1-苯基-1H-1,2,4-三唑-3-基(5-苯基-1H-1,2,4-三唑-3-基)甲醚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

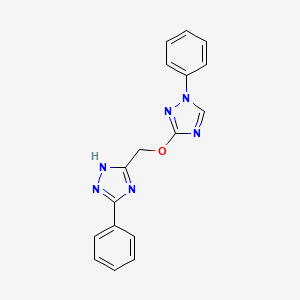

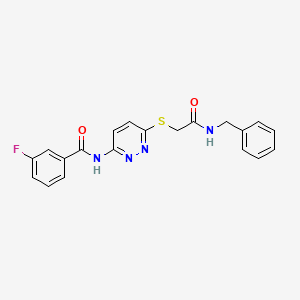

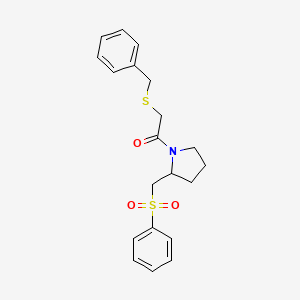

1-phenyl-1H-1,2,4-triazol-3-yl (5-phenyl-1H-1,2,4-triazol-3-yl)methyl ether, also known as PTME, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of triazole derivatives, which are known for their diverse range of biological activities. PTME has been found to exhibit a variety of interesting properties that make it a promising candidate for further investigation.

科学研究应用

有机合成和表征

三唑衍生物的合成:已经使用一锅策略合成了三唑化合物,包括与指定化学物质相关的衍生物,并通过傅里叶变换红外光谱、核磁共振光谱和 X 射线衍射等技术对其进行了表征。这些研究提供了对它们的晶体结构和分子静电势的见解,突出了它们的稳定性和反应性。例如,Ahmed 等人 (2016) 探索了 1,4,5-三取代的 1,2,3-三唑的点击一锅合成及其卤水虾细胞毒性测定,为潜在的生物活性化合物开发提供了途径 (Ahmed 等人,2016)。

催化应用:一些衍生物已应用于催化,特别是在氧化和氢化反应中。Saleem 等人 (2013) 描述了使用带有 1,2,3-三唑基配体的半三明治钌 (II) 配合物进行醇氧化和酮氢化 (Saleem 等人,2013)。

物理化学性质和应用

光催化降解:已经探索了基于三唑衍生物的配位配合物的光催化性质,特别是在有机染料的降解中。陆等人 (2021) 研究了此类配合物在紫外光驱动的甲基紫降解中的作用,表明了它们的潜在环境应用 (陆等人,2021)。

电子传输性质:已经合成了包含三唑或恶二唑片段的聚合物材料,以研究它们的光学、电化学和热学性质。这些材料由于有效的能量转移和良好的热稳定性,引起了人们对其在电子设备中的潜在应用的兴趣 (陈等人,2005)。

超分子化学:通过晶体学和 DFT 计算对三唑衍生物的结构分析揭示了对其超分子组装的见解,包括氢键和 π-π 相互作用。这项研究为具有特定电子或光子性质的分子材料的设计原则奠定了基础 (Ahmed 等人,2020)。

作用机制

Target of Action

The primary targets of 1-phenyl-3-[(5-phenyl-1H-1,2,4-triazol-3-yl)methoxy]-1H-1,2,4-triazole are likely to be specific enzymes or receptors in the body. For instance, some triazole derivatives have been found to target mycobacterial leucyl-tRNA synthetase (LeuRS) and methionyl-tRNA synthetase (MetRS), which are promising molecular targets for antibiotic development .

Mode of Action

The compound interacts with its targets through a variety of mechanisms. The triazole ring can act as a hydrogen bond acceptor and donor, simultaneously . This allows it to form various types of binding to the target enzyme, thereby influencing the enzyme’s function .

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. For instance, by inhibiting the function of specific tRNA synthetases, the compound could disrupt protein synthesis, leading to a halt in bacterial growth .

Pharmacokinetics

The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME), can significantly impact its bioavailability. The ability of triazole derivatives to form hydrogen bonds with different targets can lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Result of Action

The result of the compound’s action at the molecular and cellular level can vary depending on the specific targets and pathways involved. For instance, inhibition of specific enzymes could lead to cell death in bacteria, providing a potential mechanism for antibacterial activity .

属性

IUPAC Name |

1-phenyl-3-[(3-phenyl-1H-1,2,4-triazol-5-yl)methoxy]-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N6O/c1-3-7-13(8-4-1)16-19-15(20-21-16)11-24-17-18-12-23(22-17)14-9-5-2-6-10-14/h1-10,12H,11H2,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYMAEYSORNFNIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=N2)COC3=NN(C=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Benzylpiperidino)methyl]phenyl (2-chloro-1,3-thiazol-5-yl)methyl ether](/img/structure/B2944724.png)

![3-butyl-9-(2,4-dimethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2944726.png)

![1-(2,2-difluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2944727.png)

![1-[2-({[(Cyclohexylamino)carbonyl]oxy}imino)-3,3-dimethylbutoxy]-4-methyl-2-nitrobenzene](/img/structure/B2944728.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide](/img/structure/B2944735.png)